molecular formula C9H11ClN2O2 B3060207 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1958100-54-3

4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B3060207
CAS No.: 1958100-54-3
M. Wt: 214.65
InChI Key: JBYSMCZEHIXIMB-UHFFFAOYSA-N
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Description

4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H11ClN2O2. It is characterized by the presence of a nitro group at the 4-position of the indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is utilized in various scientific research fields:

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the nitration of 2,3-dihydro-1H-indene followed by amination and subsequent conversion to the hydrochloride salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position. The resulting nitro compound is then subjected to reduction and amination reactions to yield the amine derivative, which is finally converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine. This reduction can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

    Hydrolysis: Aqueous solutions of bases like sodium hydroxide.

Major Products Formed:

    Reduction: 4-Amino-2,3-dihydro-1H-inden-1-amine.

    Substitution: Substituted indene derivatives depending on the nucleophile used.

    Hydrolysis: Free amine and hydrochloric acid.

Mechanism of Action

The mechanism of action of 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects. The amine group can also form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

    2,3-Dihydro-1H-inden-1-amine hydrochloride: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    4-Nitro-1H-indene: Lacks the amine group, affecting its solubility and interaction with biological targets.

    4-Nitro-2,3-dihydro-1H-inden-1-ol:

Uniqueness: 4-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both the nitro and amine groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

4-nitro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-8-5-4-7-6(8)2-1-3-9(7)11(12)13;/h1-3,8H,4-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYSMCZEHIXIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC=C2[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1958100-54-3
Record name 1H-Inden-1-amine, 2,3-dihydro-4-nitro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1958100-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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